N,N-Dipropylphosphoramidic dichloride

描述

Contextualization within the Phosphoramidic Dichloride Class

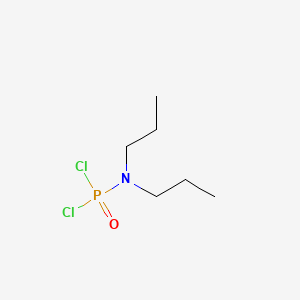

N,N-Dipropylphosphoramidic dichloride belongs to the class of phosphoramidic dichlorides, which are characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms and a nitrogen atom. The nitrogen atom, in this case, is substituted with two propyl groups.

The reactivity of these compounds is largely dictated by the electrophilic nature of the phosphorus atom and the two labile chlorine atoms, which can be readily displaced in nucleophilic substitution reactions. asianpubs.org The properties of a specific N,N-dialkylphosphoramidic dichloride are influenced by the nature of the alkyl groups attached to the nitrogen atom. These alkyl groups can exert steric and electronic effects, modifying the reactivity of the molecule.

The general structure of N,N-dialkylphosphoramidic dichlorides is as follows:

A comparison of the molecular formulas and weights of this compound with its dimethyl and diethyl analogs is presented in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| N,N-Dimethylphosphoramidic dichloride | C2H6Cl2NOP | 161.95 |

| N,N-Diethylphosphoramidic dichloride | C4H10Cl2NOP | 190.01 sigmaaldrich.com |

| This compound | C6H14Cl2NOP | 218.08 noaa.gov |

This table provides a comparison of the molecular formulas and weights of this compound and its lower alkyl analogs.

Historical Trajectories and Evolution of Phosphoramidic Dichloride Chemistry

The chemistry of phosphoramidic dichlorides dates back to the early 20th century. The first synthesis of N,N-dimethylphosphoramidic dichloride and its diethyl analog was reported in 1901 by Ernst Ratzlaff, a student of the German chemistry professor August Michaelis. meti.go.jp These early syntheses were part of broader investigations into the reactions of amines with phosphorus oxychloride. meti.go.jp

Over the decades, research into phosphoramidic dichlorides has expanded, driven by their utility as versatile intermediates in organic synthesis. They are key precursors for the synthesis of a wide range of organophosphorus compounds, including phosphoramidates, which have applications in medicine and agriculture. chemicalbook.comservice.gov.uk The development of more efficient and selective synthetic methods has also been a focus of research. For instance, the use of basic anion exchange polymer resins has been explored to improve the synthesis of N,N-dialkyl phosphoramidic dichlorides by scavenging the HCl byproduct. noaa.gov

Fundamental Research Questions and Current Knowledge Gaps Pertaining to this compound

Despite the long history of phosphoramidic dichlorides, a thorough review of the scientific literature reveals a significant knowledge gap concerning the N,N-dipropyl derivative. While its dimethyl and diethyl counterparts are well-documented, specific research focusing on this compound is sparse. This scarcity of data gives rise to several fundamental research questions:

Detailed Physicochemical Properties: Many of the fundamental physical and chemical properties of this compound have not been experimentally determined or reported in the literature. noaa.gov This includes properties such as boiling point, melting point, density, and refractive index under standard conditions.

Spectroscopic Characterization: While the synthesis of related compounds has been monitored by techniques like 31P NMR, detailed spectroscopic data (NMR, IR, Mass Spectrometry) for pure this compound is not readily available. prepchem.com Such data is crucial for its unambiguous identification and for understanding its electronic structure.

Comparative Reactivity Studies: How do the propyl groups in this compound influence its reactivity compared to the methyl and ethyl groups in its analogs? Systematic studies on the kinetics and thermodynamics of its reactions are needed to quantify these differences.

Synthetic Applications: The synthetic utility of this compound as a precursor for other molecules has not been extensively explored. Research is needed to identify novel compounds that can be synthesized from this starting material and to evaluate their potential applications.

The table below summarizes some of the known and unknown properties of this compound.

| Property | Value |

| CAS Number | 40881-98-9 noaa.gov |

| Molecular Formula | C6H14Cl2NOP noaa.gov |

| Molecular Weight | 218.08 g/mol noaa.gov |

| Boiling Point | Data unavailable noaa.gov |

| Melting Point | Data unavailable noaa.gov |

| Density | Data unavailable noaa.gov |

| Water Solubility | Data unavailable noaa.gov |

| Reactivity with Water | Expected to form corrosive hydrochloric acid. noaa.gov |

This table highlights the limited availability of experimental data for the physical properties of this compound.

Significance of Advanced Research in this compound Chemistry

Advanced research into this compound is significant for several reasons. Firstly, it would contribute to a more complete understanding of the structure-property relationships within the broader class of phosphoramidic dichlorides. By systematically studying the effects of increasing the alkyl chain length from methyl to propyl, a clearer picture of how steric and electronic factors influence the stability, reactivity, and spectroscopic characteristics of these compounds can be obtained.

Secondly, exploring the synthetic applications of this compound could lead to the development of new molecules with novel properties. The propyl groups may impart specific solubility, lipophilicity, or biological activity to the resulting phosphoramidate (B1195095) derivatives, opening up new possibilities in areas such as medicinal chemistry and materials science.

Finally, given its classification as a chemical weapon precursor, a thorough understanding of its properties and reactivity is important for regulatory and monitoring purposes. noaa.govservice.gov.uk

Structure

3D Structure

属性

IUPAC Name |

N-dichlorophosphoryl-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2NOP/c1-3-5-9(6-4-2)11(7,8)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTICFYFHGGDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2NOP | |

| Record name | N,N-DIPROPYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467258 | |

| Record name | N,N-Dipropylphosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |

| Record name | N,N-DIPROPYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

40881-98-9 | |

| Record name | N,N-DIPROPYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dipropylphosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dipropylphosphoramidic Dichloride

Precursor Selection and Strategic Design for N,N-Dipropylphosphoramidic Dichloride Synthesis

The strategic design for the synthesis of this compound primarily revolves around two main approaches: the amination of a phosphorus oxychloride precursor or the halogenation of a phosphoramidic acid derivative. Each strategy has its own set of considerations regarding precursor availability, reaction efficiency, and byproduct management.

Amination Strategies for Phosphorus Oxychloride

The most common and direct route to this compound involves the reaction of dipropylamine (B117675) with phosphorus oxychloride (POCl3). This reaction is a nucleophilic substitution where the nitrogen atom of dipropylamine attacks the phosphorus atom of phosphorus oxychloride, leading to the displacement of a chloride ion.

A significant challenge in this synthesis is the in-situ formation of hydrogen chloride (HCl) as a byproduct. The generated HCl can react with the dipropylamine starting material to form dipropylammonium chloride, a salt that is unreactive towards phosphorus oxychloride. This side reaction reduces the yield of the desired product. To mitigate this, an acid scavenger is typically employed. Common strategies include the use of a tertiary amine base, such as triethylamine (B128534), or the use of a basic anion exchange polymer resin. researchgate.net The resin-based approach offers the advantage of a cleaner reaction profile and simpler workup, as the resin can be easily filtered off. researchgate.net

Halogenation Pathways for Phosphoramidic Acid Derivatives

An alternative, though less common, synthetic strategy is the halogenation of N,N-dipropylphosphoramidic acid. This approach would first involve the synthesis of the phosphoramidic acid, which can then be converted to the dichloride using a suitable chlorinating agent.

The reaction can be conceptualized as: (CH₃CH₂CH₂)₂NP(O)(OH)₂ + 2 SOCl₂ → (CH₃CH₂CH₂)₂NP(O)Cl₂ + 2 SO₂ + 2 HCl

Reaction Condition Optimization for High-Yield Synthesis

To achieve a high yield of this compound, careful optimization of the reaction conditions is paramount. This includes managing the temperature and pressure, selecting an appropriate solvent, and precisely controlling the stoichiometry of the reactants.

Temperature and Pressure Regimes

The reaction between dipropylamine and phosphorus oxychloride is typically exothermic. Therefore, the initial addition of the amine to the phosphorus oxychloride is often carried out at a reduced temperature, for instance, between 0 °C and 10 °C, to control the reaction rate and prevent the formation of undesired byproducts. Following the initial addition, the reaction mixture is often heated to reflux to ensure the reaction goes to completion. The specific reflux temperature will depend on the solvent used. The reaction is generally conducted at atmospheric pressure.

Solvent Effects and Selection Criteria

The choice of solvent plays a crucial role in the synthesis of this compound. The solvent should be inert to the reactants and byproducts and should provide a suitable medium for the reaction to proceed efficiently. Aprotic solvents are generally preferred.

| Solvent | Rationale for Use |

| Dichloromethane (CH₂Cl₂) | A common solvent for this type of reaction due to its inertness and ability to dissolve both reactants. Its low boiling point facilitates easy removal after the reaction. rsc.org |

| Diethyl ether | Another suitable aprotic solvent that can be used. |

| Toluene | Can be used, particularly when a higher reflux temperature is desired to drive the reaction to completion. researchgate.net |

| 1,2-Dichloroethane | Identified as an optimal solvent in similar reactions for promoting efficient conversion. organic-chemistry.org |

The selection of the solvent can also influence the ease of product isolation. For instance, the precipitation of the hydrochloride salt of the amine is more pronounced in non-polar solvents, which can aid in its removal.

Stoichiometric Control and Reagent Addition Protocols

Precise control over the stoichiometry of the reactants is essential for maximizing the yield of this compound. An excess of phosphorus oxychloride is often used to ensure the complete conversion of the dipropylamine. A typical molar ratio of phosphorus oxychloride to dipropylamine might be in the range of 4:1 to 5:1, especially in procedures where the excess POCl₃ also serves as the reaction solvent.

The order of addition is also a critical parameter. Typically, the dipropylamine is added dropwise to a solution of phosphorus oxychloride in the chosen solvent. This slow addition helps to control the initial exothermic reaction and minimizes the formation of byproducts that can arise from localized high concentrations of the amine. When an external base like triethylamine is used as an acid scavenger, it is usually added concurrently with the dipropylamine or is present in the reaction mixture from the start.

Isolation and Purification Techniques for this compound

The purification of this compound is critical to remove unreacted starting materials, byproducts such as the hydrochloride salt of the amine, and any partially substituted products.

Vacuum distillation is the principal technique for purifying N,N-dialkylphosphoramidic dichlorides. prepchem.comresearchgate.net Given their high boiling points and potential for thermal decomposition, distillation is performed under reduced pressure. For the closely related N,N-dimethylphosphoramidic dichloride, a boiling point of 77-79 °C at a pressure of 11 mmHg is reported. sigmaaldrich.com It is expected that this compound, with its higher molecular weight, would exhibit a correspondingly higher boiling point under similar vacuum conditions. The process involves carefully heating the crude reaction mixture after the removal of any solid byproducts (like the scavenger resin or amine hydrochloride salts) and collecting the fraction that distills at the correct temperature and pressure.

While many phosphoramidic dichlorides are liquids, crystallization can be a viable purification method if the compound is a solid or a low-melting solid at room temperature. Recrystallization from non-polar solvents, such as hexane, has been used for analogous organophosphorus compounds. chemicalbook.com Another approach involves dissolving the crude product after solvent evaporation and inducing crystallization by cooling. google.com

Table 1: Physical Properties and Distillation Data for Analogous N,N-Dimethylphosphoramidic Dichloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 677-43-0 | sigmaaldrich.com |

| Molecular Formula | C₂H₆Cl₂NOP | sigmaaldrich.com |

| Molecular Weight | 161.95 g/mol | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Boiling Point | 77-79 °C / 11 mmHg | sigmaaldrich.com |

| Density | 1.362 g/mL at 20 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.464 | sigmaaldrich.com |

When distillation does not yield a product of sufficient purity, chromatographic techniques can be employed.

Column Chromatography: Silica gel column chromatography is a standard method for purifying chlorinated organic compounds and is applicable here. rsc.org A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective in separating the desired product from more polar impurities.

Gas Chromatography (GC): While primarily an analytical technique, GC is used to assess the purity of related compounds like phosphoryl chloride. google.com It can effectively separate volatile phosphorus compounds, making it suitable for analyzing the purity of this compound fractions obtained from distillation.

Supercritical Fluid Chromatography (SFC): Modern techniques such as packed-column SFC (pSFC) offer a fast and efficient alternative to GC for the separation of complex mixtures of chlorinated compounds and could be applied for high-resolution separation or analysis. rsc.org

Table 2: Potential Chromatographic Conditions for Purification

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Preparative Purification |

| Gas Chromatography | Capillary Column (e.g., DB-5) | Helium | Purity Analysis |

| pSFC | Packed Column | Supercritical CO₂ with co-solvent | High-Resolution Analysis |

Scalability and Process Intensification in this compound Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents specific challenges, primarily related to reaction control and safety.

Reactions involving highly reactive electrophiles like phosphoryl chloride are typically exothermic, which can lead to runaway reactions and the formation of undesired byproducts if not properly managed. nih.gov For large-scale batch production, robust cooling systems and controlled addition rates are essential. A key aspect of modern process scale-up is the use of Process Analytical Technology (PAT). For instance, in-situ Raman spectroscopy can be implemented to monitor the reaction in real-time, ensuring the complete consumption of starting materials and preventing the accumulation of reactive intermediates. researchgate.net

Process intensification through continuous-flow or micro-flow technology offers a superior solution for managing these exothermic reactions. nih.gov

Enhanced Safety: The small volume of a flow reactor minimizes the risk associated with potential exotherms.

Precise Control: Micro-flow systems allow for exact control over reaction temperature and residence time, which suppresses side reactions and improves product selectivity. nih.gov

Simplified Workup: Integrating the reaction with in-line separation or scavenging modules, such as a packed bed of polymer resin to remove HCl, can create a fully continuous and more efficient process. researchgate.net

The development of scalable synthetic routes for related complex molecules has been demonstrated, achieving high yields and purity, which supports the feasibility of scaling up the production of phosphoramidic dichlorides. rsc.orgchemistryviews.org

Comparative Analysis of Synthetic Routes to Phosphoramidic Dichlorides

Several strategies exist for the synthesis of phosphoramidic dichlorides, each with distinct advantages and disadvantages.

Route 1: Direct Amination of Phosphoryl Chloride (Standard Method) This is the most direct and widely used method. asianpubs.orgprepchem.com It involves the reaction of a primary or secondary amine with POCl₃. The main consideration is the management of the HCl byproduct. Using a tertiary amine base like N,N-diethylaniline is common, though this requires an additional separation step. oregonstate.edu The use of a solid polymer scavenger simplifies purification and makes the process cleaner. researchgate.net This route is highly versatile but requires careful control of the reaction conditions due to its exothermicity.

Route 2: Chlorination of Phosphoramidic Acids An alternative, though less direct, pathway would involve the chlorination of a pre-formed phosphoramidic acid. In analogous syntheses of other organophosphorus dichlorides, reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to convert phosphonic acids to their corresponding dichlorides. chemicalbook.comresearchgate.net This approach would require the initial synthesis and isolation of N,N-dipropylphosphoramidic acid, making it a multi-step process compared to the direct amination of POCl₃. It is generally less efficient for this class of compounds.

Chemical Reactivity and Mechanistic Investigations of N,n Dipropylphosphoramidic Dichloride

Electrophilic Characteristics and Reaction Pathways

The phosphorus atom in N,N-Dipropylphosphoramidic dichloride is electron-deficient due to the high electronegativity of the attached chlorine and oxygen atoms. This electrophilicity is the driving force for its reactions with a wide range of nucleophiles.

The primary reaction pathway for this compound involves nucleophilic substitution at the phosphorus atom. chemscene.com This process is fundamental to its utility as a chemical building block. The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2-type) process. chemtube3d.com In this concerted mechanism, an electron-rich nucleophile attacks the electrophilic phosphorus center, leading to the simultaneous formation of a new bond and the cleavage of a P-Cl bond, with the chloride ion acting as the leaving group. chemscene.comlibretexts.org

The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the leaving chloride ion occupy apical positions. chemtube3d.com The presence of two labile chloride atoms allows for sequential substitution, enabling the stepwise introduction of different nucleophilic groups.

The high reactivity of the P-Cl bonds makes this compound highly susceptible to attack by both hydroxylic and aminic nucleophiles.

Aminic Nucleophiles: The reaction with primary or secondary amines is a standard method for synthesizing more complex phosphoramides. For instance, the reaction of a related compound, N,N-dimethylphosphoramidic dichloride, with various aromatic amines leads to the formation of N,N-dimethyl-N',N''-diarylphosphoramides. researchgate.net The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the phosphorus atom, displacing a chloride ion. Typically, a base such as triethylamine (B128534) or an excess of the reacting amine is used to scavenge the HCl byproduct. researchgate.net

Hydroxylic Nucleophiles: Alcohols and water act as effective nucleophiles. The reaction with an alcohol in the presence of a base catalyst yields a phosphoramidate (B1195095) ester. tandfonline.com In the absence of other nucleophiles, the compound readily reacts with water, leading to hydrolysis. This reaction generates corrosive hydrochloric acid and ultimately leads to the formation of N,N-dipropylphosphoramidic acid. researchgate.net

Reactivity of the Phosphoryl Chloride Moiety

The two P-Cl bonds are the primary sites of reactivity, allowing for extensive derivatization of the molecule.

Phosphoramidates: The most common derivatization involves the reaction with alcohols or amines to form phosphoramidates, which are compounds of interest for their biological activities and as flame retardants. researchgate.net The synthesis is straightforward, involving the sequential or simultaneous replacement of the two chlorine atoms.

Table 1: Synthesis of Phosphoramidate Derivatives This table is interactive. Click on the headers to sort.

| Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine | Diamido-phosphoramidate | Dichloromethane, Triethylamine |

| Alcohol | Phosphoramidate Ester | Anhydrous Ether, Base Catalyst |

Phosphoramidothioates: The synthesis of phosphoramidothioates can be achieved by reacting the dichloride with a suitable sulfur-containing nucleophile. For example, reaction with a thiol (R-SH) in the presence of a base would lead to the formation of a phosphoramidothioate ester. An analogous process involves the conversion of a related dichlorophosphine to a thiophosphoryl dichloride by reacting it with elemental sulfur, which is then reacted with an amino alcohol to yield the final product. libretexts.org This indicates that this compound can serve as a precursor to its thio-analogue, N,N-dipropylphosphoramidothioic dichloride, which can then be further functionalized.

Anhydride (B1165640) Formation: Phosphoramidic dichlorides can be used to form phosphorus anhydrides, which contain a P-O-P linkage. For example, a related compound, 1-propylphosphorus dichloride, undergoes a cyclization reaction at high temperatures with a phosphate (B84403) to form 1-propylphosphoric cyclic anhydride. researchgate.net This type of condensation reaction, where a P-Cl group reacts with a P-OH or P-O-R' group, demonstrates a pathway to anhydride formation. Such reactions are crucial in the synthesis of peptide coupling reagents.

Polymer Formation Reactions: The difunctional nature of this compound makes it a suitable monomer for polycondensation reactions. Specifically, it can react with difunctional nucleophiles like diamines or diols to form polyphosphoramidates (PPAs). A well-established technique for this type of polymerization is interfacial polycondensation, where the reaction occurs at the boundary of two immiscible liquids. libretexts.orgrsc.org In a typical setup, the this compound is dissolved in an organic solvent, and a diamine is dissolved in an aqueous base solution. libretexts.org The polymer forms rapidly at the interface, creating materials with unique properties, including potential biodegradability.

Role of the N-Dipropyl Substituent in Modulating Reactivity

Electronic Effects: The nitrogen atom of the dipropylamino group donates electron density to the phosphorus atom via pπ-dπ bonding. This donation slightly reduces the electrophilicity of the phosphorus center compared to phosphoryl chloride (POCl₃). The basicity of the parent amine (dipropylamine) influences this electronic effect; more basic amines lead to a greater decrease in the reactivity of the P-Cl bonds toward nucleophilic substitution. researchgate.net

Steric Effects: The two propyl groups introduce significant steric bulk around the phosphorus atom. This steric hindrance can impede the approach of incoming nucleophiles, thereby slowing the rate of reaction. The degree of this hindrance depends on the size of the attacking nucleophile. This effect can be synthetically useful, potentially allowing for selective reaction with smaller, less-hindered nucleophiles over larger ones.

Table 2: Comparison of Substituent Effects on Reactivity This table is interactive. Click on the headers to sort.

| Substituent Property | Influence on Phosphorus Center | Effect on Reaction Rate with Nucleophiles |

|---|---|---|

| Electronic Effect | Reduces electrophilicity (electron-donating) | Decreases rate |

| Steric Effect | Increases steric hindrance | Decreases rate |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for phosphoramidic dichlorides, such as the N,N-dipropyl derivative, involves a combination of kinetic studies, identification of transient species, and isotopic labeling experiments. These investigations aim to map the energetic landscape of the reaction and characterize the structure of transition states and intermediates.

Kinetic studies of the transformations of N,N-dialkylphosphoramidic dichlorides, particularly solvolysis reactions, provide significant insights into the reaction mechanism. The rate of reaction is typically monitored in various solvents to understand the influence of solvent nucleophilicity and ionizing power on the reaction pathway.

For instance, the solvolysis of phenyl N-phenyl phosphoramidochloridate was shown to follow an SN2 pathway. koreascience.kr The reaction rates were well-correlated with the extended Grunwald-Winstein equation, which separates the solvent effects into nucleophilicity and ionizing power components. This analysis yielded sensitivity values that are characteristic of an associative transition state, a hallmark of the SN2 mechanism.

Table 1: Comparative Kinetic Data for the Solvolysis of Related Phosphoramidic Chlorides

| Compound | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Proposed Mechanism |

| Phenyl N-phenyl phosphoramidochloridate | 80% Ethanol | 25 | 1.23 x 10⁻³ | SN2 |

| N,N,N',N'-Tetramethyldiamidophosphorochloridate | 97% TFE (w/w) | 25 | 2.45 x 10⁻⁴ | SN2 |

This table presents representative data for analogous compounds to illustrate typical reaction kinetics. TFE refers to 2,2,2-trifluoroethanol.

The larger alkyl groups in this compound, compared to a dimethyl or diethyl analogue, would be expected to exert a greater steric hindrance at the phosphorus center. This would likely lead to a decrease in the rate of reaction with nucleophiles, assuming a similar SN2-like mechanism.

The direct observation and characterization of reaction intermediates in the transformations of phosphoramidic dichlorides are challenging due to their transient nature. However, indirect evidence and computational studies often point towards the existence of specific intermediates.

In reactions of N,N-dialkylphosphoramidic dichlorides, particularly with strong, non-nucleophilic bases, the formation of a highly reactive five-coordinate phosphorus intermediate or a transient three-coordinate metaphosphorimidate species has been proposed. These intermediates are electrophilic and readily react with available nucleophiles.

Spectroscopic techniques such as ³¹P NMR can be employed to monitor the progress of these reactions. The chemical shift in ³¹P NMR is highly sensitive to the coordination environment of the phosphorus atom. The appearance and disappearance of signals at specific chemical shifts can provide evidence for the formation and consumption of intermediates. While no specific intermediates have been definitively identified for this compound in the literature, the general mechanistic framework for related compounds suggests that similar transient species are likely involved.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org In the context of this compound, the use of isotopes such as ¹⁸O, ²H (deuterium), and ¹⁵N can provide detailed insights into bond-breaking and bond-forming steps.

One common application is the use of ¹⁸O-labeled water in hydrolysis reactions to determine the point of nucleophilic attack. By analyzing the distribution of the ¹⁸O isotope in the products, it is possible to distinguish between an attack at the phosphorus center or at a different site in the molecule.

Furthermore, the measurement of kinetic isotope effects (KIEs) can help to determine whether a particular bond is broken in the rate-determining step of the reaction. princeton.edu A primary KIE is observed when a bond to the isotopically substituted atom is cleaved in the rate-limiting step. wikipedia.org For example, comparing the rate of hydrolysis of this compound with its deuterated analogue (where the hydrogen atoms on the propyl groups are replaced by deuterium) could reveal the involvement of C-H bond cleavage in the transition state, although this is less likely for typical nucleophilic substitution reactions at the phosphorus center.

A secondary KIE might be observed if the isotopic substitution is at a position adjacent to the reacting center. wikipedia.org These effects arise from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state.

While specific isotopic labeling studies on this compound are not documented in the available literature, the principles of these techniques are broadly applicable to understanding its reactivity.

Applications of N,n Dipropylphosphoramidic Dichloride in Advanced Organic Synthesis

N,N-Dipropylphosphoramidic Dichloride as a Key Phosphorylating Agent

The primary utility of this compound in organic synthesis lies in its function as a phosphorylating agent. The two chlorine atoms attached to the phosphorus center are excellent leaving groups, readily displaced by a variety of nucleophiles. This reactivity allows for the facile introduction of the N,N-dipropylphosphoramidate group onto different molecular scaffolds.

Formation of Phosphate (B84403) Esters and Amides

This compound serves as a direct precursor to a range of phosphoramidate (B1195095) derivatives, including phosphate esters and amides, through nucleophilic substitution reactions. The stepwise substitution of the chlorine atoms allows for the synthesis of both symmetrical and unsymmetrical products.

The reaction with alcohols or phenols in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the liberated hydrogen chloride, yields the corresponding phosphoramidate esters. The first substitution occurs readily, and the resulting phosphoramidic monochloride can be isolated or reacted in situ with a second, different alcohol to produce an unsymmetrical diester.

Similarly, reaction with primary or secondary amines leads to the formation of phosphorodiamidic chlorides and, upon further substitution, triamides. These reactions are fundamental in building more complex organophosphorus compounds. While specific research focusing solely on this compound is not abundant, the general reactivity is well-established for analogous N,N-dialkylphosphoramidic dichlorides.

Below is a representative table of reactions illustrating the formation of phosphate esters and amides from this compound.

| Nucleophile | Base | Product |

| Ethanol (1 eq.) | Triethylamine | Ethyl N,N-dipropylphosphoramidochloridate |

| Ethanol (2 eq.) | Triethylamine | Diethyl N,N-dipropylphosphoramidate |

| Phenol (1 eq.), then Aniline (1 eq.) | Pyridine | Phenyl N'-phenyl-N,N-dipropylphosphorodiamidate |

| Diethylamine (2 eq.) | Excess Diethylamine | N,N,N',N'-Tetraethyl-N'',N''-dipropylphosphoric triamide |

Construction of Organophosphorus Heterocycles

The bifunctional nature of this compound makes it a suitable building block for the synthesis of organophosphorus heterocycles. By reacting with difunctional nucleophiles such as diols, amino alcohols, or diamines, cyclic structures incorporating the phosphoramidate moiety can be constructed.

For example, the reaction with a 1,2-diol, such as ethylene (B1197577) glycol, in the presence of a base would be expected to yield a five-membered cyclic phosphoramidate. Similarly, reaction with ethanolamine (B43304) could lead to the formation of a 1,3,2-oxazaphospholidine (B15486607) derivative. These heterocyclic systems are of interest in medicinal chemistry and materials science. While the general principle is sound, specific examples detailing the use of this compound in the synthesis of organophosphorus heterocycles are not prominently featured in readily accessible scientific literature, suggesting this may be a less explored area of its application.

Utility in Peptide Synthesis and Oligonucleotide Chemistry (as a coupling reagent, not biological data)

In the realms of peptide and oligonucleotide synthesis, the formation of amide and phosphodiester bonds, respectively, is paramount. This is typically achieved using specialized coupling reagents. While phosphonium (B103445) and uronium salts, as well as carbodiimides, are the most common classes of coupling agents in peptide synthesis, the fundamental chemistry of oligonucleotide synthesis revolves around phosphoramidite (B1245037) monomers. peptide.comsigmaaldrich.comsigmaaldrich.com

The phosphoramidite method for oligonucleotide synthesis involves the coupling of a nucleoside phosphoramidite, which is activated by a weak acid, to the free 5'-hydroxyl group of a growing oligonucleotide chain. sigmaaldrich.comyoutube.com While N,N-dialkylamino groups are a key feature of these phosphoramidite monomers, the direct use of this compound as a coupling reagent in standard peptide or oligonucleotide synthesis protocols is not widely documented. uni-kiel.deresearchgate.netnih.govnih.govbachem.com Its high reactivity could potentially lead to side reactions and lack of selectivity in these complex, multi-step syntheses. Instead, more specialized reagents derived from it or related structures are employed to ensure high coupling efficiency and minimize side reactions.

This compound in the Synthesis of Functional Organic Molecules

The ability of this compound to introduce a phosphoramidate group can be harnessed to synthesize a variety of functional organic molecules. The phosphoramidate moiety can influence the physical, chemical, and biological properties of a parent molecule. For instance, its introduction can alter solubility, lipophilicity, and metal-coordinating ability.

One potential application is in the synthesis of ligands for catalysis or extraction processes. The phosphoryl oxygen and the nitrogen atom of the phosphoramidate group can act as coordination sites for metal ions. By attaching this group to a larger organic framework, bespoke ligands can be designed.

Furthermore, the P-N bond in phosphoramidates can be cleaved under certain conditions, allowing the N,N-dipropylphosphoramidate group to be used as a protecting group for amines. While less common than standard protecting groups, this strategy has its applications in specific synthetic contexts.

Precursor to Chiral Phosphoramidates (if applicable based on structure, without venturing into biological activity)

This compound is an achiral molecule. However, it can be used as a precursor for the synthesis of chiral phosphoramidates by reacting it with chiral nucleophiles, such as chiral alcohols or amines. The resulting phosphoramidates are diastereomeric if the chiral nucleophile is enantiomerically pure.

For example, reaction with a chiral secondary amine or a chiral alcohol would yield a chiral phosphoramidate. These chiral phosphoramidates can serve as valuable chiral ligands in asymmetric catalysis or as chiral building blocks for the synthesis of more complex stereochemically defined molecules. nih.gov The synthesis of chiral phosphoramidites derived from binaphthol and other chiral scaffolds for use in asymmetric catalysis is a well-established field. nih.govresearchgate.net While direct examples with this compound are not the most common, the principle remains the same.

The following table illustrates the synthesis of chiral phosphoramidates from this compound and representative chiral nucleophiles.

| Chiral Nucleophile | Base | Product |

| (R)-1-Phenylethanol (1 eq.) | Pyridine | (R)-1-Phenylethyl N,N-dipropylphosphoramidochloridate |

| (S)-Proline methyl ester (1 eq.) | Triethylamine | Methyl (S)-1-(chloro(dipropylamino)phosphoryl)pyrrolidine-2-carboxylate |

| (1R,2S)-Ephedrine | Triethylamine | Chiral 1,3,2-oxazaphospholidine derivative |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The bifunctional electrophilic nature of this compound makes it a potential candidate for inclusion in MCRs.

While there is a lack of specific, named multicomponent reactions in the literature that explicitly utilize this compound, one can envision its participation in novel MCRs. For instance, a reaction involving this compound, an aldehyde, and a primary amine could potentially lead to the formation of complex α-aminophosphonamidates. The development of such reactions would be a novel extension of its synthetic utility. The general field of multicomponent reactions for the synthesis of heterocycles is vast and continually expanding. mnstate.eduresearchgate.net

Spectroscopic Characterization for Synthetic Validation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of N,N-Dipropylphosphoramidic dichloride, offering precise information about the hydrogen, carbon, and phosphorus atomic environments within the molecule.

¹H and ¹³C NMR for Organic Moiety Analysis

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of the N,N-dipropylamino substituent.

In the ¹H NMR spectrum, the propyl groups are expected to exhibit three distinct signals. A triplet corresponding to the terminal methyl (CH₃) protons would appear at the most upfield region. The methylene (B1212753) (CH₂) group adjacent to the methyl group would present as a sextet, and the methylene (CH₂) group directly attached to the nitrogen atom would appear as a triplet. The integration of these signals would correspond to a 6:4:4 proton ratio.

The ¹³C NMR spectrum would show three signals for the three chemically non-equivalent carbon atoms of the propyl chains. The chemical shifts of these carbons provide evidence of their electronic environment, with the carbon atom bonded to the nitrogen appearing at the most downfield position due to the deshielding effect of the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Data for the Propyl Moiety in this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂-N | ~3.1-3.3 (t) | ~45-50 |

| -CH₂- | ~1.6-1.8 (sextet) | ~20-25 |

| -CH₃ | ~0.9-1.0 (t) | ~10-15 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

³¹P NMR for Phosphorus Environment Characterization

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. For this compound, a single resonance is expected in the ³¹P NMR spectrum, indicative of the unique phosphorus environment. The chemical shift of this signal is highly sensitive to the substituents attached to the phosphorus atom. For phosphoramidic dichlorides, the phosphorus nucleus is significantly deshielded. For instance, the related compound, N,N-Dimethylphosphoramidic dichloride, shows a ³¹P chemical shift in the range of +40 to +45 ppm. A similar downfield shift is anticipated for the N,N-dipropyl derivative.

Table 2: Comparative ³¹P NMR Chemical Shifts of Related Phosphoryl Dichlorides

| Compound | ³¹P Chemical Shift (ppm) |

| Phenylphosphonic dichloride | ~ +35 |

| Methylphosphonic acid dichloride | ~ +44.5 |

| N,N-Dimethylphosphoramidic dichloride | ~ +42 |

2D NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unequivocally assigning the ¹H and ¹³C signals and confirming the connectivity within the this compound molecule. A COSY spectrum would show correlations between the protons of adjacent methylene groups in the propyl chains. An HSQC spectrum would correlate each proton signal to the carbon signal of the carbon atom to which it is directly attached, thus confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing valuable information about the functional groups present, particularly the P=O and P-Cl bonds.

Characteristic Band Assignment for P=O and P-Cl Bonds

The phosphoryl (P=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of organophosphorus compounds. For this compound, this band is expected to appear in the region of 1250-1300 cm⁻¹. The exact frequency can be influenced by the electronegativity of the substituents on the phosphorus atom.

The phosphorus-chlorine (P-Cl) stretching vibrations typically give rise to strong absorptions in the lower frequency region of the IR spectrum, generally between 450 and 600 cm⁻¹. For a dichloride species, two distinct stretching modes, symmetric and asymmetric, may be observed.

Table 3: Characteristic Vibrational Frequencies for N,N-Dialkylphosphoramidic Dichlorides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| P=O stretch | 1250 - 1300 |

| P-Cl asymmetric stretch | 550 - 600 |

| P-Cl symmetric stretch | 450 - 500 |

Note: Data is based on analogous compounds such as N,N-Dimethylphosphoramidic dichloride. nist.gov

Conformation Analysis

While detailed conformational analysis of this compound is not extensively reported, vibrational spectroscopy can offer insights into the rotational isomerism around the P-N bond. The presence of multiple bands in the regions associated with the P-Cl or P-N stretching modes at different temperatures could suggest the existence of different conformers in equilibrium. However, without specific experimental studies, any discussion on the conformational preferences of this compound remains speculative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) is a common method for generating ions.

Upon ionization, the this compound molecule (C6H14Cl2NOP) loses an electron to form a molecular ion [M]•+. The presence of two chlorine atoms is a key diagnostic feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern for any fragment containing chlorine. For ions containing two chlorine atoms, such as the molecular ion, a distinctive [M]•+, [M+2]•+, and [M+4]•+ pattern will be observed, with relative intensities of approximately 9:6:1.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. The fragmentation pathways for this compound are influenced by the presence of the phosphorus-oxygen double bond, the nitrogen atom, and the alkyl chains. Common fragmentation mechanisms for organophosphorus compounds include alpha-cleavage and rearrangements. oup.com

A hypothesized fragmentation pattern for this compound is presented below. The fragmentation is initiated by the cleavage of bonds adjacent to the heteroatoms (P, N, O) and the loss of stable neutral molecules or radicals.

Hypothesized Mass Spectrometry Fragmentation Data for this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula | Notes on Fragmentation |

| 217/219/221 | [C₆H₁₄³⁵Cl₂NOP]⁺ | [CH₃(CH₂)₂]₂N-P(O)Cl₂ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |

| 182/184 | [C₆H₁₄NOPCl]⁺ | [CH₃(CH₂)₂]₂N-P(O)Cl | Loss of a chlorine radical (•Cl). The isotopic pattern for one chlorine atom will be observed (approx. 3:1 ratio). |

| 174/176 | [C₃H₇Cl₂NOP]⁺ | CH₃(CH₂)₂-N(H)-P(O)Cl₂ | Loss of a propyl radical (•C₃H₇) via alpha-cleavage adjacent to the nitrogen atom. |

| 138 | [Cl₂OP]⁺ | P(O)Cl₂ | Cleavage of the P-N bond. This fragment would also show the characteristic isotopic pattern for two chlorine atoms. |

| 117/119 | [C₃H₇N-P=O]⁺ | CH₃(CH₂)₂-N=P=O | A rearranged ion resulting from the loss of a propyl radical and HCl. |

| 86 | [C₆H₁₄N]⁺ | [CH₃(CH₂)₂]₂N⁺ | Dipropylamine (B117675) cation resulting from P-N bond cleavage. |

| 43 | [C₃H₇]⁺ | CH₃CH₂CH₂⁺ | Propyl cation, a common fragment from the alkyl chains. |

This table presents a hypothesized fragmentation pattern. Actual experimental data may vary based on the specific mass spectrometer conditions.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable mechanistic insights and allows for precise control over reaction parameters to optimize yield and minimize byproducts. Advanced spectroscopic techniques, particularly those that can be applied in situ (in the reaction mixture), are at the forefront of modern chemical process analysis.

The synthesis of this compound, which may involve the reaction of phosphoryl chloride (POCl₃) with dipropylamine, can be effectively monitored using such techniques. Similarly, subsequent reactions where this compound acts as a reactant can also be studied.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

In situ NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of a reaction directly within an NMR tube. ed.ac.ukresearchgate.netcardiff.ac.ukcardiff.ac.uk By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and intermediates can be quantified.

For the synthesis of this compound, both ³¹P and ¹H NMR spectroscopy would be particularly informative:

³¹P NMR: The chemical shift of phosphorus is highly sensitive to its chemical environment. The starting material, POCl₃, will have a distinct ³¹P chemical shift. As the reaction progresses, the appearance and growth of a new peak corresponding to this compound will be observed. The integration of these peaks over time allows for the determination of reaction kinetics. Intermediates, if present in sufficient concentration, may also be detected.

¹H NMR: The proton signals of the propyl groups in dipropylamine will shift upon formation of the P-N bond. Monitoring the change in the chemical shifts and integration of the signals of the methylene groups adjacent to the nitrogen can provide a complementary method for tracking the reaction's progress.

In Situ Fourier-Transform Infrared (FT-IR) Spectroscopy:

In situ FT-IR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe immersed in the reaction mixture, is another valuable tool for real-time reaction monitoring. iitm.ac.in This technique tracks the changes in vibrational frequencies of functional groups as the reaction proceeds.

Key vibrational bands that could be monitored during the synthesis of this compound include:

P=O stretching frequency: The phosphoryl stretch is a strong, characteristic absorption. Its position will shift as the chlorine atoms in POCl₃ are substituted by the dipropylamino group.

P-Cl stretching frequency: The disappearance of the P-Cl stretches of POCl₃ and the appearance of new P-Cl stretches in the product can be monitored.

N-H stretching frequency: If the reaction involves dipropylamine, the disappearance of the N-H stretch of the secondary amine can be followed.

C-N stretching frequency: The C-N stretching vibration of the dipropylamino group will likely shift upon coordination to the phosphorus center.

By combining these advanced in situ spectroscopic methods, a comprehensive picture of the reaction dynamics for the synthesis and subsequent reactivity of this compound can be developed. This detailed understanding is crucial for process optimization, scale-up, and ensuring the consistent production of this important chemical compound.

Theoretical and Computational Chemistry of this compound

A Note on Data Unavailability: As of the latest literature surveys, specific theoretical and computational research focused exclusively on this compound is not publicly available. Consequently, this article presents a theoretical analysis based on computational studies of its close structural analog, N,N-Dimethylphosphoramidic dichloride, and general principles derived from computational chemistry of related phosphoramidate (B1195095) compounds. The data and principles discussed are intended to provide a scientifically grounded, albeit inferred, understanding of the target molecule.

Theoretical and Computational Chemistry of N,n Dipropylphosphoramidic Dichloride

Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the molecular orbitals (MOs) of phosphoramidic dichlorides. For the analogous N,N-Dimethylphosphoramidic dichloride, DFT studies reveal the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is typically localized on the nitrogen atom and the oxygen atom, reflecting the presence of lone pairs of electrons. The LUMO, conversely, is generally centered on the phosphorus atom, with significant contributions from the antibonding σ* orbitals of the P-Cl bonds. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

This table is generated based on general principles of molecular orbital theory and studies on analogous compounds.

The distribution of electron density within N,N-Dipropylphosphoramidic dichloride is highly polarized due to the presence of electronegative atoms (O, N, Cl) bonded to the central phosphorus atom. Natural Bond Orbital (NBO) analysis is a computational method used to quantify this charge distribution.

The analysis for analogous molecules shows a significant positive charge on the phosphorus atom, making it a strong electrophilic center. The oxygen and chlorine atoms bear considerable negative charges, while the nitrogen atom also carries a negative charge, albeit moderated by its bonding to the propyl groups.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For a molecule like this compound, the MEP would show a region of high positive potential (blue) around the phosphorus atom and regions of high negative potential (red) around the phosphoryl oxygen and the chlorine atoms. These red regions indicate the most likely sites for electrophilic attack.

Conformational Analysis and Energetics

The flexibility of the dipropylamino group allows for multiple conformational isomers (conformers) for this compound.

DFT calculations are a reliable method for determining the preferred three-dimensional structures and relative energies of different conformers. mdpi.com For this compound, the key degrees of freedom are the rotation around the P-N bond and the C-N bonds of the propyl groups.

Computational studies on similar N,N-dialkylphosphoramidic compounds suggest that the geometry around the nitrogen atom is nearly planar, indicating a degree of p-orbital contribution from the nitrogen to the P-N bond. mdpi.com The preferred conformations would seek to minimize steric hindrance between the bulky propyl groups and the chlorine atoms.

The rotation around the P-N bond is a critical aspect of the dynamic behavior of phosphoramidates. This rotation is not free and is associated with a significant energy barrier. Studies on similar compounds have investigated these rotational barriers using dynamic NMR spectroscopy and DFT calculations. mdpi.comnih.gov

The barrier to rotation around the P-N bond in phosphoramidates is influenced by a combination of steric and electronic factors. rsc.org The partial double bond character of the P-N bond, arising from the delocalization of the nitrogen lone pair into the d-orbitals of phosphorus, contributes to this barrier. For this compound, the presence of two propyl groups would likely lead to a higher rotational barrier compared to the dimethyl analog due to increased steric hindrance.

Table 2: Estimated Rotational Energy Barriers for N,N-Dialkylphosphoramidic Dichlorides

| Bond | Analog Compound | Experimental/Computational Method | Estimated Barrier (kcal/mol) |

|---|---|---|---|

| P-N | N,N-Dimethylphosphoramidic dichloride | Inferred from related studies | 10-15 |

| P-N | This compound | Inferred (expected to be higher) | 12-18 |

This table presents estimated values based on data from related compounds and theoretical considerations.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and mapping their energy landscapes. For this compound, a key reaction is its hydrolysis.

The hydrolysis of phosphoramidic dichlorides is expected to proceed via a nucleophilic substitution mechanism at the electrophilic phosphorus center. nih.govrsc.org Water molecules act as the nucleophile, attacking the phosphorus atom. The reaction likely proceeds through a pentacoordinate transition state or intermediate.

DFT calculations can model the entire reaction pathway, identifying the structures of reactants, transition states, intermediates, and products. The calculated activation energies for each step allow for the determination of the rate-determining step of the reaction. For the hydrolysis of this compound, the first substitution of a chloride ion by a hydroxyl group is likely the rate-limiting step. The presence of the dipropylamino group will influence the reactivity and the stability of the intermediates.

Transition State Characterization for Key Reactions

The transition state is a critical, high-energy configuration along a reaction coordinate that represents the barrier to a chemical reaction. Characterizing the transition state is fundamental to understanding reaction mechanisms and rates. For this compound, key reactions would include hydrolysis and reactions with other nucleophiles.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing transition states. researchgate.net These calculations would typically involve mapping the potential energy surface of the reaction. A transition state is identified as a first-order saddle point, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com For the hydrolysis of a related compound, phosphorus trichloride (B1173362) (PCl₃), computational studies have elucidated the role of water clusters in catalyzing the reaction, identifying a penta-coordinated trigonal bipyramidal transition state structure. researchgate.net A similar approach for this compound would provide invaluable data on its reactivity.

Table 1: Hypothetical Parameters for Transition State Analysis of this compound Hydrolysis

| Parameter | Description | Hypothetical Value (Illustrative) |

| Reaction | Hydrolysis (First Step) | P(O)Cl₂(N(C₃H₇)₂) + H₂O → [TS] → P(O)Cl(OH)(N(C₃H₇)₂) + HCl |

| Method | DFT (e.g., B3LYP/6-31G*) | - |

| Activation Energy (Ea) | The energy barrier for the reaction. | 45-65 kJ/mol |

| Imaginary Frequency | The vibrational mode of the transition state. | -250 cm⁻¹ |

| Key Bond Distances in TS | P-Cl (breaking) and P-O (forming) distances. | P-Cl: ~2.4 Å, P-O: ~2.1 Å |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Solvent Effects on Reactivity through Implicit and Explicit Solvation Models

The solvent environment can profoundly influence reaction rates and equilibria. nih.gov Computational chemistry employs both implicit and explicit solvent models to account for these effects. rsc.org

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can provide good estimates of the electrostatic effects of the solvent on the solute. rsc.org For instance, these models can predict how solvents of varying polarity might stabilize or destabilize the reactants, products, and transition states of reactions involving this compound. researchgate.netclockss.org

Explicit Solvation Models involve including a number of individual solvent molecules in the calculation. rsc.org This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in protic solvents like water. nih.gov For the hydrolysis of this compound, an explicit model could detail the specific interactions of water molecules with the phosphoryl group and the chlorine atoms, providing a more refined picture of the reaction mechanism. researchgate.net

Predictive Modeling for Novel Reactivity and Derivative Properties

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate chemical structure with physical, chemical, or biological activity. mdpi.comresearchgate.net While often used in drug discovery, QSAR can also predict the reactivity or properties of a series of related compounds. researchgate.netnih.gov

For this compound, a QSAR study could be developed for a series of its derivatives, where the propyl groups or chlorine atoms are substituted. By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), a model could be built to predict properties such as hydrolytic stability, reactivity towards a specific class of nucleophiles, or even physical properties like boiling point or solubility.

Table 2: Key Descriptor Classes for a Predictive QSAR Model of Phosphoramidic Dichloride Derivatives

| Descriptor Class | Examples | Potential Predicted Property |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Reactivity, hydrolytic stability |

| Topological | Molecular connectivity indices, Wiener index | Physical properties (boiling point, viscosity) |

| Steric/Geometrical | Molecular volume, surface area, van der Waals parameters | Reaction rates, binding affinity |

This table represents a general approach to QSAR modeling and is not based on a specific study of this compound.

Molecular Docking and Interaction Studies (purely theoretical, no biological implication)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While predominantly used in drug design to dock ligands into protein active sites, the principles can be applied to study non-covalent interactions between any two molecules in a purely theoretical context.

For this compound, theoretical docking studies could be performed to understand its interaction with various surfaces or within a crystal lattice. For example, one could model the interaction of the molecule with a graphene sheet or the surface of a metal oxide. Such studies would rely on calculating the interaction energy, identifying key intermolecular contacts (like hydrogen bonds or van der Waals forces), and determining the most stable binding poses. These theoretical investigations could provide insights into its material interaction properties without any biological inference.

Future Research Directions and Emerging Opportunities

Catalyst Development for Enhanced N,N-Dipropylphosphoramidic Dichloride Reactivity

The reactivity of this compound is central to its utility as a synthetic intermediate. While its reactions are often conducted under thermal conditions or with stoichiometric reagents, the development of catalytic systems promises to enhance efficiency, selectivity, and substrate scope. Future research in this area is likely to focus on several key strategies:

Transition Metal Catalysis: The exploration of transition metal catalysts, such as those based on copper or palladium, could facilitate novel coupling reactions involving this compound. For instance, copper-catalyzed cross-coupling reactions have been effectively used for the formation of P-N bonds in other phosphoramidate (B1195095) syntheses and could be adapted for this specific compound. nih.gov

Organocatalysis: The use of small organic molecules as catalysts represents a burgeoning field in chemistry. For reactions involving phosphoramidic dichlorides, organocatalysts like triphenylphosphine (B44618) oxide or substituted cyclopropenones could activate the phosphorus center, enabling milder reaction conditions for nucleophilic substitution. rsc.org

Lewis Acid Catalysis: Lewis acids have the potential to coordinate to the phosphoryl oxygen of this compound, thereby increasing the electrophilicity of the phosphorus atom and facilitating its reaction with a wider range of nucleophiles.

Phase-Transfer Catalysis: To improve reaction rates and yields in biphasic systems, particularly for reactions with inorganic salts or hydrophilic nucleophiles, the development of suitable phase-transfer catalysts could be a significant enabler.

The table below summarizes potential catalytic systems for enhancing the reactivity of this compound.

| Catalyst Type | Potential Application | Expected Advantages |

| Transition Metal (e.g., Cu, Pd) | Cross-coupling reactions | High efficiency, broad substrate scope |

| Organocatalysts | Nucleophilic substitution | Metal-free, mild conditions |

| Lewis Acids | Activation of the P=O bond | Increased electrophilicity |

| Phase-Transfer Catalysts | Biphasic reactions | Improved reaction rates and yields |

Green Chemistry Approaches to this compound Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical syntheses and processes. For this compound, there are significant opportunities to develop more environmentally benign methodologies for both its production and its subsequent use in chemical synthesis.

Future research is anticipated to explore:

Alternative Solvents: Moving away from traditional chlorinated solvents towards greener alternatives such as water, ionic liquids, or bio-based solvents can significantly reduce the environmental impact of processes involving this compound. researchgate.netrsc.org

Catalyst-Free Syntheses: The development of catalyst-free methods for the synthesis of phosphoramidates, for example, through reactions in aqueous ethanol, presents a particularly green approach by simplifying purification and avoiding metal contaminants. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future work will likely focus on reactions that proceed with high atom economy, minimizing the generation of byproducts.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Integration with Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch production, including enhanced safety, improved reproducibility, and greater scalability. The integration of this compound into flow chemistry setups is a promising area for future research.

Key opportunities include:

Safer Handling of Reactive Intermediates: The use of this compound can involve highly reactive intermediates. Flow reactors, with their small reaction volumes and excellent heat and mass transfer, can mitigate the risks associated with exothermic reactions and the handling of hazardous materials.

Increased Process Control and Optimization: Continuous processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, enabling fine-tuning of reaction conditions to maximize yield and purity.

Telescoped Reactions: Flow chemistry facilitates the direct coupling of multiple reaction steps without the need for intermediate purification. This "telescoping" of reactions can significantly shorten synthesis times and reduce waste.

Photochemical and Electrochemical Applications: Flow reactors are particularly well-suited for photochemical and electrochemical reactions, opening up new avenues for the functionalization of this compound and its derivatives under continuous processing conditions. acs.orgnih.gov

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry, the study of non-covalent interactions between molecules, is a rapidly expanding field with applications in areas such as molecular recognition, self-assembly, and the development of "smart" materials. The phosphoramidate moiety derivable from this compound possesses functionalities that make it an attractive building block for supramolecular architectures.

Future research directions may involve:

Ligand Design for Metal-Organic Frameworks (MOFs): Derivatives of this compound could serve as ligands for the construction of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Self-Assembling Systems: The hydrogen bonding capabilities of the P-N and P=O groups could be exploited to design molecules that self-assemble into well-defined supramolecular structures such as gels, liquid crystals, or vesicles.

Anion Recognition: The electrophilic nature of the phosphorus center and the potential for hydrogen bonding could be harnessed to create receptors for the selective binding of anions, which is a challenging and important area of supramolecular chemistry.

Phosphonate-Based Supramolecular Structures: Research into transition metal phosphonates has demonstrated their ability to form 2D and 3D supramolecular structures with interesting photophysical properties. rsc.org By analogy, phosphoramidate derivatives of this compound could be explored for similar applications.

Advanced Spectroscopic and Computational Techniques for Unveiling Complex Reactivity

A deeper understanding of the structure, bonding, and reactivity of this compound and its derivatives is crucial for the rational design of new reactions and materials. Advanced spectroscopic and computational methods are powerful tools for elucidating these fundamental properties.

Emerging opportunities in this area include:

In-situ Spectroscopic Monitoring: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on reaction kinetics and mechanisms, allowing for a more detailed understanding of the role of catalysts and reaction intermediates.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques can be employed to identify and characterize transient species and complex reaction mixtures, offering insights into reaction pathways. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict reactivity, and rationalize spectroscopic data. This can aid in the design of new catalysts and substrates with desired properties.

Solid-State NMR: For the characterization of polymeric materials or crystalline derivatives of this compound, solid-state NMR can provide valuable information about the local structure and dynamics.

Design and Synthesis of Novel Materials Incorporating this compound Derived Moieties

The unique properties of the phosphoramidate group make it an attractive component for a variety of advanced materials. This compound serves as a key precursor for introducing this functionality into larger molecular architectures.

Future research in materials science could focus on:

Phosphorus-Containing Polymers: The incorporation of phosphoramidate units into polymer backbones can impart desirable properties such as flame retardancy, thermal stability, and enhanced adhesion. This compound can be used as a monomer or a modifying agent in the synthesis of such polymers.

Functional Coatings and Surfaces: The reactivity of the P-Cl bonds allows for the grafting of this compound derivatives onto surfaces to create functional coatings with specific properties, such as hydrophobicity or biocompatibility.

Biomaterials: Phosphoramidates are found in biological systems, and synthetic analogues have been explored for biomedical applications. nih.gov Derivatives of this compound could be investigated for the development of new biomaterials, such as drug delivery systems or scaffolds for tissue engineering.

Luminescent Materials: As has been shown with related transition metal phosphonates, the incorporation of phosphoramidate ligands into metal complexes could lead to the development of new luminescent materials with potential applications in sensing and imaging. rsc.org

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N,N-Dipropylphosphoramidic Dichloride and distinguishing it from structural analogs?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) and liquid chromatography quadrupole-time of flight mass spectrometry (LC-QTOF-MS) for precise molecular identification. Nuclear magnetic resonance (NMR) spectroscopy can resolve structural details, such as distinguishing propyl vs. methyl/ethyl substituents. Cross-reference CAS-specific data (e.g., CAS 40881-98-9) and molecular formula (C6H14Cl2NOP) to differentiate it from analogs like N,N-Dimethylphosphoramidic Dichloride (CAS 677-43-0) .

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Methodological Answer : Mandatory precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and full-face shields.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Management : Segregate waste in designated containers for professional disposal to avoid environmental contamination.

- Regulatory Compliance : Adhere to DHS thresholds (≥30% concentration requires EHS approval) .

Q. How can researchers differentiate This compound from other phosphoramidic dichlorides?

- Methodological Answer : Compare CAS numbers , HS codes (2929.90), and molecular formulas (e.g., C6H14Cl2NOP vs. C2H6Cl2NOP for dimethyl analogs). Infrared (IR) spectroscopy and <sup>31</sup>P-NMR can identify substituent-specific vibrational frequencies and phosphorus chemical shifts .

Q. What regulatory frameworks govern the storage and use of This compound?

- Methodological Answer : The compound is classified under Schedule 2B05 of the Chemical Weapons Convention (CWC). Laboratories must comply with DHS regulations , including inventory reporting and restricted access. Maintain concentrations below 30% unless explicit EHS approval is obtained .

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data for This compound be resolved?

- Methodological Answer : Apply multivariate statistical analysis (e.g., Principal Component Analysis (PCA) or Hierarchical Cluster Analysis (HCA) ) to isolate outliers or instrumental artifacts. Cross-validate results using site-specific natural isotopic fractionation NMR (SNIF-NMR) to confirm synthetic pathways or degradation products .

Q. What computational methods are suitable for predicting the reactivity of This compound in organophosphorus synthesis?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., using Gaussian 09) to model reaction pathways. Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Compare with experimental kinetics data to validate transition states .

Q. How does This compound function in the synthesis of organophosphorus nerve agents or pesticides?